molecular formula C10H11ClO3 B2536468 Benzyl 1-chloroethyl carbonate CAS No. 99464-81-0

Benzyl 1-chloroethyl carbonate

Cat. No.: B2536468
CAS No.: 99464-81-0
M. Wt: 214.65
InChI Key: ZRWKDMLCIQLGSK-UHFFFAOYSA-N
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Description

Benzyl 1-chloroethyl carbonate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of chloroformic acid and is characterized by the presence of a benzyl group attached to a 1-chloroethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 1-chloroethyl carbonate can be synthesized through the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OCOCl} + \text{HCl} ] Phosgene is used in excess to minimize the production of the carbonate byproduct. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-chloroethyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form carbamates. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{NR} \rightarrow \text{PhCH}_2\text{OCO-NHR} + \text{HCl} ]

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyl alcohol and carbon dioxide. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{PhCH}_2\text{OH} + \text{CO}_2 + \text{HCl} ]

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form carbamates.

    Water: Used in hydrolysis reactions to break down the compound.

Major Products Formed:

    Carbamates: Formed through nucleophilic substitution with amines.

    Benzyl Alcohol: Formed through hydrolysis.

Scientific Research Applications

Benzyl 1-chloroethyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.

    Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates.

    Polymer Chemistry: It is used in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of benzyl 1-chloroethyl carbonate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Benzyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.

    Ethyl Chloroformate: Contains an ethyl group instead of a benzyl group.

Uniqueness: Benzyl 1-chloroethyl carbonate is unique due to the presence of both a benzyl group and a 1-chloroethyl carbonate moiety, which imparts distinct reactivity and properties compared to other chloroformates.

Properties

IUPAC Name

benzyl 1-chloroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-8(11)14-10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKDMLCIQLGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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